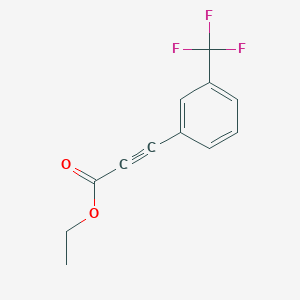

(3-Trifluoromethyl-phenyl)-propynoic acid ethyl ester

説明

(3-Trifluoromethyl-phenyl)-propynoic acid ethyl ester is a fluorinated aromatic propynoate ester characterized by a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the meta position and an ethoxycarbonyl-propyne moiety. The trifluoromethyl group confers enhanced electron-withdrawing properties and metabolic stability compared to non-fluorinated analogs, making this compound valuable in medicinal chemistry and materials science .

特性

IUPAC Name |

ethyl 3-[3-(trifluoromethyl)phenyl]prop-2-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O2/c1-2-17-11(16)7-6-9-4-3-5-10(8-9)12(13,14)15/h3-5,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSQMVYWLYJUMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697664 | |

| Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58686-69-4 | |

| Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]-2-propynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58686-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-[3-(trifluoromethyl)phenyl]prop-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Trifluoromethyl-phenyl)-propynoic acid ethyl ester typically involves the reaction of 3-trifluoromethylphenylacetylene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of (3-Trifluoromethyl-phenyl)-propynoic acid ethyl ester may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and high-quality product.

化学反応の分析

Types of Reactions

(3-Trifluoromethyl-phenyl)-propynoic acid ethyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

(3-Trifluoromethyl-phenyl)-propynoic acid ethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism of action of (3-Trifluoromethyl-phenyl)-propynoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ester group can undergo hydrolysis to release the active acid form, which can then exert its effects on the target molecules.

類似化合物との比較

Structural and Electronic Comparisons

A. Substituent Effects on the Aromatic Ring

- (4-Fluoro-phenyl)-propynoic acid ethyl ester (C₁₁H₉FO₂): The fluorine substituent at the para position provides moderate electron-withdrawing effects. This compound has a molecular mass of 192.19 g/mol and is used in cycloaddition reactions . In contrast, the trifluoromethyl group in the target compound offers stronger electron withdrawal and greater steric bulk, which may hinder electrophilic aromatic substitution but enhance stability against oxidative metabolism .

- (2,4,6-Trimethoxyphenyl)-propynoic acid methyl ester: Methoxy groups donate electron density via resonance, increasing the electron-rich character of the aromatic ring. Hydrolysis of this ester yielded the corresponding acid in 55% yield, whereas trifluoromethyl-substituted esters may exhibit slower hydrolysis due to the -CF₃ group’s destabilization of the intermediate tetrahedral anion .

B. Ester Group Variations

- Methyl vs. Ethyl Esters: Methyl esters (e.g., (3-fluoro-phenyl)-propynoic acid methyl ester) generally exhibit higher reactivity in hydrolysis due to reduced steric hindrance compared to ethyl esters. For example, methyl esters are more readily saponified under basic conditions, as seen in the synthesis of pyridazine derivatives . Ethyl esters, like the target compound, provide better lipophilicity, which is advantageous in drug design for membrane permeability .

C. Core Functional Group Differences

- Acrylic Esters vs. Propynoic Esters: Acrylic esters (e.g., 4-oxo-substituted acrylic esters 12 and 13) contain a conjugated double bond, enabling Michael addition reactions. Propynoic esters, with a triple bond, resist such additions but are more reactive in cycloadditions (e.g., Huisgen reactions) and alkyne-based coupling reactions .

Key Research Findings

- Electronic Effects: The -CF₃ group in the target compound lowers the LUMO energy of the propynoate system, facilitating nucleophilic additions at the β-position .

- Hydrolysis Resistance : Ethyl esters with -CF₃ substituents require harsher basic conditions (e.g., 20% KOH) for saponification compared to methyl or fluoro-substituted analogs .

- Thermal Stability: Propynoic esters decompose at higher temperatures (>200°C) than acrylic esters due to the stability of the sp-hybridized carbon chain .

生物活性

(3-Trifluoromethyl-phenyl)-propynoic acid ethyl ester, with the chemical formula C12H13F3O2 and CAS number 58686-69-4, has garnered attention in medicinal chemistry due to its unique trifluoromethyl group, which enhances its biological activity. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C12H13F3O2 |

| Molecular Weight | 250.23 g/mol |

| CAS Number | 58686-69-4 |

| Structure | Chemical Structure |

Synthesis Methods

The synthesis of (3-trifluoromethyl-phenyl)-propynoic acid ethyl ester typically involves the following steps:

- Formation of the Propynoic Acid : The starting material is usually a substituted phenyl compound that undergoes a series of reactions to introduce the propynoic acid moiety.

- Esterification : The propynoic acid is then reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.

The biological activity of (3-trifluoromethyl-phenyl)-propynoic acid ethyl ester can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can increase binding affinity to target enzymes involved in metabolic pathways.

- Antimicrobial Activity : Research indicates that compounds containing trifluoromethyl groups exhibit selective activity against certain pathogens, including Chlamydia species. The presence of this group has been shown to enhance activity compared to non-fluorinated analogs .

Biological Activity and Case Studies

- Antichlamydial Activity : A study highlighted that derivatives containing the trifluoromethyl group demonstrated significant antichlamydial activity. Compounds lacking this substituent were inactive, emphasizing the importance of electron-withdrawing groups for biological efficacy .

- Pharmacological Studies : In a review covering FDA-approved drugs with trifluoromethyl groups, it was noted that these compounds often show improved potency and selectivity in inhibiting various biological targets, including neurotransmitter uptake systems .

- Comparative Analysis : The biological activity of (3-trifluoromethyl-phenyl)-propynoic acid ethyl ester was compared with similar compounds to assess its unique properties. For instance, derivatives like 3-(4-hydroxy-3-methoxyphenyl)propanoic acid showed antioxidant properties but lacked the broad-spectrum antimicrobial activity seen in trifluoromethyl-containing compounds .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of (3-trifluoromethyl-phenyl)-propynoic acid ethyl ester and its analogs:

| Compound Type | Activity Level |

|---|---|

| Trifluoromethyl-substituted | High antichlamydial |

| Non-fluorinated analogs | No significant activity |

| Chlorinated derivatives | Moderate activity |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (3-Trifluoromethyl-phenyl)-propynoic acid ethyl ester with high purity (>98%)?

- Methodological Answer : The synthesis typically involves a Sonogashira coupling between 3-trifluoromethylphenyl halides and ethyl propiolate, using palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column) is critical to achieve >98% purity. Purity validation should use HPLC with UV detection at 254 nm .

- Key Data : Evidence from similar trifluoromethylated esters highlights the importance of inert atmospheres (N₂/Ar) to prevent oxidation and side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is essential to confirm the trifluoromethyl group (δ ≈ -60 to -65 ppm). ¹H NMR can identify the ethyl ester protons (δ 1.3–1.4 ppm for CH₃, 4.2–4.3 ppm for CH₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z 243.06 for C₁₂H₁₀F₃O₂).

- Infrared (IR) : Look for ester carbonyl stretches (~1740 cm⁻¹) and C≡C vibrations (~2100 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry models predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the trifluoromethyl group on the propynoate moiety. Focus on:

- Frontier Molecular Orbitals (FMOs) : Identify nucleophilic attack sites via LUMO localization.

- Solvent Effects : Use polarizable continuum models (PCM) to simulate reactivity in polar vs. nonpolar solvents .

Q. What experimental designs assess the environmental persistence and ecotoxicological risks of this compound?

- Methodological Answer :

- Persistence Studies : Use OECD 307 guidelines to measure biodegradation in soil/water systems. Monitor hydrolysis rates at varying pH (e.g., pH 4–9) and UV stability via accelerated photolysis .

- Bioaccumulation : Determine logP (octanol-water partition coefficient) experimentally or via EPI Suite predictions. Correlate with bioaccumulation factors (BCF) in model organisms (e.g., Daphnia magna) .

- Data Contradiction Analysis : Discrepancies between predicted and experimental logP values may arise from the compound’s ester lability or trifluoromethyl hydrophobicity—resolve via sensitivity analysis .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like assay type (e.g., enzymatic vs. cell-based), solvent (DMSO vs. ethanol), and concentration ranges.

- Dose-Response Reproducibility : Replicate assays under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) with positive/negative controls .

Methodological Design Considerations

- Theoretical Frameworks : Ground experimental designs in Hammett linear free-energy relationships (for reactivity) or QSAR models (for bioactivity) .

- Statistical Rigor : Use randomized block designs for biological assays (e.g., split-plot ANOVA for dose/time variables) to minimize confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。